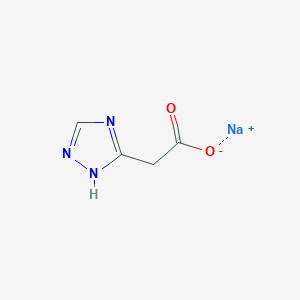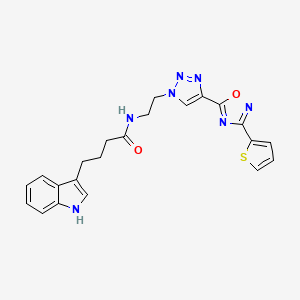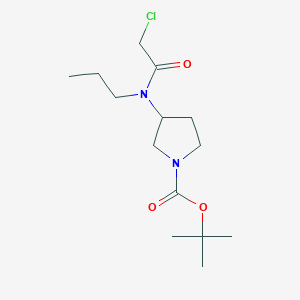
Acétate de sodium 2-(1H-1,2,4-triazol-5-yl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(1H-1,2,4-triazol-5-yl)acetate is a chemical compound that features a 1,2,4-triazole ring, a five-membered ring containing three nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold in drug design and other scientific research.
Applications De Recherche Scientifique
Sodium 2-(1H-1,2,4-triazol-5-yl)acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: Sodium 2-(1H-1,2,4-triazol-5-yl)acetate is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
Target of Action
Sodium 2-(1H-1,2,4-triazol-5-yl)acetate is a derivative of 1,2,4-triazole, a heterocyclic compound containing nitrogen atoms . The primary targets of this compound are likely to be enzymes or receptors that interact with the 1,2,4-triazole moiety. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme .
Mode of Action
The compound interacts with its targets through the formation of hydrogen bonds . This interaction leads to changes in the target’s function, potentially inhibiting or enhancing its activity. The exact mode of action depends on the specific target and the context in which the compound is used.
Biochemical Pathways
For instance, some 1,2,4-triazole derivatives have been shown to have anticancer properties, suggesting that they may affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can improve their pharmacokinetic properties . These properties include absorption, distribution, metabolism, and excretion (ADME), all of which can impact the compound’s bioavailability.
Result of Action
Some 1,2,4-triazole derivatives have been shown to have promising cytotoxic activity against certain cancer cell lines
Action Environment
The action environment refers to the conditions under which the compound exerts its effects. Factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the reaction of certain compounds can be facilitated by heating . .
Analyse Biochimique
Biochemical Properties
Sodium 2-(1H-1,2,4-triazol-5-yl)acetate is known to interact with various enzymes and proteins . The nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group in its structure has the ability to form hydrogen bonds .
Cellular Effects
Compounds with similar structures have been shown to inhibit the proliferation of certain cancer cells by inducing apoptosis .
Molecular Mechanism
The molecular mechanism of Sodium 2-(1H-1,2,4-triazol-5-yl)acetate involves several processes. The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group in its structure has the ability to form hydrogen bonds .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to exhibit changes in their effects over time .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(1H-1,2,4-triazol-5-yl)acetate typically involves the reaction of 1H-1,2,4-triazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the triazole nitrogen attacks the carbon of the chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through crystallization or other suitable methods to obtain Sodium 2-(1H-1,2,4-triazol-5-yl)acetate in its pure form.
Types of Reactions:
Oxidation: Sodium 2-(1H-1,2,4-triazol-5-yl)acetate can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced under specific conditions to yield reduced triazole derivatives.
Substitution: The triazole ring can participate in substitution reactions, where different substituents can be introduced at various positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenated compounds and organometallic reagents are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Comparaison Avec Des Composés Similaires
1H-1,2,4-Triazole: The parent compound of Sodium 2-(1H-1,2,4-triazol-5-yl)acetate, which also exhibits significant biological activity.
Sodium 2-(1-methyl-1H-1,2,4-triazol-5-yl)acetate: A similar compound with a methyl group on the triazole ring, which can affect its chemical and biological properties.
1,2,3-Triazoles: Another class of triazole compounds with different nitrogen atom arrangements, leading to distinct chemical behaviors.
Uniqueness: Sodium 2-(1H-1,2,4-triazol-5-yl)acetate is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with various metal ions and its potential as a versatile building block in synthetic chemistry further highlight its uniqueness.
Propriétés
IUPAC Name |
sodium;2-(1H-1,2,4-triazol-5-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2.Na/c8-4(9)1-3-5-2-6-7-3;/h2H,1H2,(H,8,9)(H,5,6,7);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIMPKQTYKEENY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N3NaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2413899-96-2 |
Source


|
| Record name | sodium 2-(1H-1,2,4-triazol-3-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethylbenzamide](/img/structure/B2469973.png)

![1-[bis(aziridin-1-yl)phosphanyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B2469978.png)



![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2469985.png)
![(1S,3S,5S)-6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2469987.png)
![N'-(2,5-difluorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2469988.png)
![(E)-4-(Dimethylamino)-N-[(3-ethylpyridin-2-yl)methyl]but-2-enamide](/img/structure/B2469989.png)

![2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid](/img/structure/B2469991.png)

